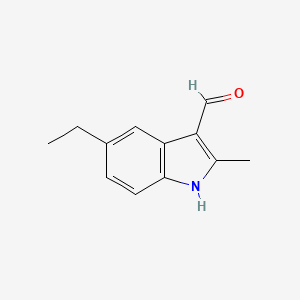

5-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-4-5-12-10(6-9)11(7-14)8(2)13-12/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWQWDIYEYKJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424403 | |

| Record name | 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-49-3 | |

| Record name | 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 5 Ethyl 2 Methyl 1h Indole 3 Carbaldehyde and Its Analogues

Reactions Involving the Aldehyde Functionality at C-3

The carbonyl group at the C-3 position is a key center for reactivity, readily participating in reactions typical of aromatic aldehydes. These transformations are fundamental for extending the molecular framework and introducing new functional groups.

Indole-3-carbaldehydes react efficiently with a variety of primary nitrogen nucleophiles to form C=N double bonds. These condensation reactions are crucial for the synthesis of derivatives like hydrazones, Schiff bases (imines), and oximes.

The reaction with hydrazine (B178648) and its derivatives (such as carbohydrazide (B1668358) or thiosemicarbazide) yields the corresponding hydrazones or azines. ekb.egnih.govevitachem.com For instance, the condensation of indole-3-carboxaldehyde (B46971) with hydrazine can produce indole-3-carboxaldehyde azine. nih.govevitachem.com Similarly, reaction with primary amines leads to the formation of Schiff bases, and condensation with hydroxylamine (B1172632) hydrochloride results in the synthesis of oximes. researchgate.net These reactions typically proceed under mild heating in a protic solvent like ethanol (B145695), sometimes with a few drops of a weak acid catalyst. heteroletters.org

| Nucleophile | Product Type | General Reaction Conditions |

| Hydrazine | Hydrazone / Azine | Reflux in ethanol |

| Primary Amine | Schiff Base (Imine) | Stirring in a suitable solvent, sometimes with mild heat |

| Hydroxylamine | Oxime | Heating in alcohol with a mild base like piperidine (B6355638) or sodium hydroxide (B78521) |

| Thiosemicarbazide (B42300) | Thiosemicarbazone | Reflux in methanol (B129727) with a catalytic amount of acetic acid |

This interactive table summarizes common condensation reactions of the indole-3-carbaldehyde scaffold with nitrogen-containing nucleophiles.

The Knoevenagel condensation is a cornerstone reaction for forming C-C bonds at the C-3 position of the indole (B1671886) scaffold. wikipedia.org This reaction involves the nucleophilic addition of a carbanion, generated from an active methylene (B1212753) compound, to the aldehyde group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgacgpubs.org The reaction is typically catalyzed by a weak base, such as piperidine, often with acetic acid. acgpubs.org

A variety of active methylene compounds can be employed, leading to a diverse array of 3-substituted indole derivatives. acgpubs.org The use of compounds like nitromethane (B149229), malononitrile, diethyl malonate, and ethyl nitroacetate (B1208598) has been reported to produce the corresponding olefinic α-β unsaturated indole derivatives with good yields. acgpubs.org

| Active Methylene Compound | Resulting Product Structure |

| Nitromethane | 3-(2-nitrovinyl)-1H-indole |

| Malononitrile | 2-(1H-indol-3-ylmethylene)malononitrile |

| Diethyl malonate | Diethyl 2-(1H-indol-3-ylmethylene)malonate |

| Ethyl nitroacetate | Ethyl 2-nitro-3-(1H-indol-3-yl)acrylate |

This interactive table showcases examples of active methylene compounds used in Knoevenagel condensation with indole-3-carbaldehyde and the resulting products.

The carbaldehyde group of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde and its analogues can be selectively reduced to a primary alcohol (hydroxymethyl group) or completely reduced to a methyl group. The choice of reducing agent dictates the final product.

For the conversion to the corresponding indole-3-methanol derivative, standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. derpharmachemica.com The reduction of an indole-2-carboxylic ester with lithium aluminum hydride to yield indole-2-methanol is a well-established procedure, and similar conditions are applicable for the reduction of the C-3 aldehyde. derpharmachemica.comorgsyn.org

For complete reduction of the aldehyde to a methyl group (e.g., converting this compound to 5-Ethyl-2,3-dimethyl-1H-indole), harsher conditions are required. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures, can achieve this transformation. rsc.org

The aldehyde functionality at C-3 can be oxidized to a carboxylic acid group, yielding indole-3-carboxylic acid derivatives. This transformation is significant as these acids are also important synthetic intermediates and are found in various natural products. nih.gov

In biological systems, enzymes such as aldehyde oxidase can catalyze the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov In a laboratory setting, common oxidizing agents used for converting aromatic aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O), can be employed. The oxidation of indole-2-methanol to indole-2-carbaldehyde has been achieved with potassium permanganate, suggesting that stronger oxidation conditions would likely lead to the carboxylic acid. derpharmachemica.com

C-C and C-N Coupling Reactions Utilizing the Indole-3-carbaldehyde Scaffold

The indole-3-carbaldehyde scaffold can be utilized in modern coupling reactions, where the formyl group acts as a directing group to facilitate C-H activation at specific positions on the indole ring. This strategy allows for the functionalization of otherwise unreactive C-H bonds.

Palladium-catalyzed C-H arylation of free (NH) indoles bearing a carbaldehyde group at the C-3 position has been demonstrated. nih.gov In these reactions, the formyl group directs the palladium catalyst to activate the C-H bond at the C-4 position of the indole ring, leading to the formation of C4-arylated indole-3-carbaldehydes. This method provides a direct route to functionalize the benzenoid part of the indole, a task that is often challenging due to the higher reactivity of the pyrrole (B145914) ring. nih.gov This regioselectivity is notable because C-H activation of indoles typically occurs at the C-2 or C-3 positions. nih.gov

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). pearson.com The site of substitution is governed by the electronic effects of the existing substituents. The indole nitrogen provides significant activation to the ring, with the C-3 position being the most nucleophilic in an unsubstituted indole. ic.ac.uk

In this compound, the most reactive C-3 position is already occupied. The remaining positions are influenced by several factors:

Indole N-H: Strongly activating, directs to C-3 (blocked) and C-2 (blocked).

C-2 Methyl Group: Activating (hyperconjugation and inductive effect), ortho/para-directing.

C-5 Ethyl Group: Activating (hyperconjugation and inductive effect), ortho/para-directing (directs to C-4 and C-6).

C-3 Carbaldehyde Group: Deactivating (electron-withdrawing), meta-directing (directs to C-5 and C-7).

The outcome of an EAS reaction depends on the balance of these competing effects and the reaction conditions. For the parent indole-3-carbaldehyde, nitration with nitric acid in acetic acid has been shown to afford 6-nitro-1H-indole-3-carboxaldehyde, indicating that substitution at the C-6 position is favored. researchgate.net Other common EAS reactions include halogenation (using reagents like N-bromosuccinimide) and sulfonation (using chlorosulfonic acid), which for indole-3-carbaldehyde has been reported to yield 5-chlorosulfonyl-1H-indole-3-carboxaldehyde. researchgate.netmasterorganicchemistry.com For the 5-ethyl-2-methyl substituted analogue, the activating ethyl and methyl groups would likely enhance the reactivity of the C-4, C-6, and C-7 positions, competing with the deactivating effect of the aldehyde.

Regioselectivity Studies of Substitution Patterns

The introduction of new substituents onto the this compound framework is governed by the directing effects of the groups already present on the indole ring. The 2-methyl and 5-ethyl groups are electron-donating and thus activating, directing incoming electrophiles to ortho and para positions. Conversely, the 3-carbaldehyde group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, particularly at the C-2, C-4, and C-6 positions.

While specific regioselectivity studies on this compound are not extensively documented, patterns can be inferred from studies on analogous compounds. For electrophilic substitution reactions on the benzene (B151609) portion of the indole ring, the C-4, C-6, and C-7 positions are potential sites for reaction. The activating effect of the 5-ethyl group would strongly favor substitution at the C-4 and C-6 positions. However, the deactivating nature of the 3-carbaldehyde group complicates predictions.

Studies on electronically similar compounds, such as 3-acetylindole (B1664109) and indole-3-carbonitrile, have shown that nitration with concentrated nitric acid predominantly yields the 6-nitro derivatives, with smaller amounts of the 4-nitro isomers. umn.edu This suggests that the C-6 position is a highly favorable site for electrophilic attack in 3-carbonyl substituted indoles. Further research on the nitration of 1,3-diacetylindole (B99430) in concentrated sulfuric acid resulted in the formation of 3-acetyl-5-nitroindole, indicating that N-acylation can alter the substitution pattern. umn.edu

Palladium-catalyzed C-H arylation of 3-formylindoles has been demonstrated to occur selectively at the C-4 position. nih.gov This regioselectivity is achieved through a mechanism involving a directing group, where the formyl group guides the palladium catalyst to the adjacent C-4 C-H bond. This highlights how the reaction type and catalyst system can precisely control the position of substitution.

The table below summarizes the observed regioselectivity in electrophilic substitution reactions for analogues of this compound.

| Reaction | Substrate Analogue | Reagents | Major Product Position(s) |

| Nitration | 3-Acetylindole | Conc. HNO₃ | C-6 (major), C-4 (minor) umn.edu |

| Nitration | Indole-3-carbonitrile | Conc. HNO₃ | C-6 (major), C-4 (minor) umn.edu |

| C-H Arylation | 3-Formylindole | Iodoarenes, Pd(OAc)₂, AgOAc, HFIP, TFA | C-4 nih.gov |

Functionalization and Modification of the Indole Nitrogen (N-1) Atom

Modification of the indole nitrogen (N-1) atom is a crucial strategy for altering the chemical and biological properties of indole derivatives. The N-H proton is acidic and can be removed by a base to generate an indolide anion, which is a potent nucleophile. This allows for the introduction of a wide variety of alkyl, acyl, and aryl groups at the N-1 position. researchgate.net

N-Alkylation

N-alkylation is commonly achieved by treating the indole-3-carbaldehyde with an alkyl halide in the presence of a base. The choice of base and solvent system can significantly influence the reaction's efficiency. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective for deprotonating the indole nitrogen, leading to high yields of N-alkylated products. researchgate.net However, weaker bases can also be employed. For instance, N-alkylation of 1H-indole-3-carbaldehyde has been successfully performed using potassium carbonate (K₂CO₃) in a mixture of acetonitrile (B52724) and DMF under reflux conditions. mdpi.com Alternative methods utilize weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol. researchgate.net A copper-catalyzed reaction with various dihalides in the presence of a base has also been reported for N-alkylation and N-arylation. researchgate.net

N-Acylation

N-acylation introduces a carbonyl group onto the indole nitrogen, which can serve as a protecting group or a point for further functionalization. A common method involves reacting indole-3-carbaldehyde with an acyl chloride, such as 3-chloroacetyl chloride, in the presence of a tertiary amine base like triethylamine (B128534). derpharmachemica.com An alternative approach allows for the direct N-acylation of indole with a carboxylic acid itself, using boric acid as a catalyst in a high-boiling solvent like mesitylene. clockss.org This method avoids the need to prepare more reactive carboxylic acid derivatives like acid halides. clockss.org

The following tables provide an overview of various conditions reported for the N-functionalization of indole-3-carbaldehyde and its analogues.

| Substrate | Alkylating Agent | Base / Solvent | Product | Yield (%) | Ref |

| 1H-Indole-3-carbaldehyde | Methyl Iodide | NaH / DMSO | 1-Methyl-1H-indole-3-carbaldehyde | 91-95 | researchgate.net |

| 1H-Indole-3-carbaldehyde | Ethyl Bromide | KOH / EtOH | 1-Ethyl-1H-indole-3-carbaldehyde | 88 | researchgate.net |

| 1H-Indole-3-carbaldehyde | Benzyl Chloride | K₂CO₃ / CH₃CN-DMF | 1-Benzyl-1H-indole-3-carbaldehyde | 79 | mdpi.com |

| 1H-Indole-3-carbaldehyde | Allyl Bromide | NaOH / EtOH | 1-Allyl-1H-indole-3-carbaldehyde | 85 | researchgate.net |

| Substrate | Acylating Agent | Reagents / Solvent | Product | Yield (%) | Ref |

| 1H-Indole-3-carbaldehyde | 3-Chloroacetyl chloride | Triethylamine / THF | 1-(2-Chloroacetyl)-1H-indole-3-carbaldehyde | - | derpharmachemica.com |

| Indole | Acetic Acid | Boric Acid / Mesitylene | 1-Acetylindole | 82 | clockss.org |

| Indole | Benzoic Acid | Boric Acid / Mesitylene | 1-Benzoylindole | 72 | clockss.org |

An in-depth analysis of this compound and its related derivatives relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure, determining molecular weight, and analyzing the fragmentation of these compounds. This article details the application of these methods for the structural elucidation and characterization of this class of indole compounds.

Conclusion

5-Ethyl-2-methyl-1H-indole-3-carbaldehyde, as a member of the substituted indole-3-carbaldehyde family, represents a compound of significant interest in organic synthesis. While detailed research on this specific molecule is not widely published, its synthesis can be confidently predicted based on well-established chemical reactions. Its structural features suggest potential as a versatile intermediate for the development of new therapeutic agents and advanced materials. Further investigation into the synthesis, properties, and applications of this and other specifically substituted indole-3-carbaldehydes is warranted to fully unlock their potential in various scientific disciplines.

Computational Chemistry and Theoretical Investigations of Indole 3 Carbaldehyde Derivatives

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular structure. researchgate.net

Studies on similar molecules, such as 5-Methyl-1H-indole-3-carbaldehyde, reveal a nearly planar molecular structure. nih.govresearchgate.net X-ray crystallography of this related compound shows that the molecule is almost flat, with a root-mean-square deviation for all non-hydrogen atoms of 0.0115 Å. nih.govresearchgate.net It is anticipated that 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde would also adopt a largely planar conformation, with the ethyl group being the most likely source of non-planarity. DFT calculations would be essential to determine the precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule's ground state geometry.

The electronic structure, including the distribution of electron density and electrostatic potential, is also elucidated through DFT. These calculations help in identifying the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For indole derivatives, the HOMO is typically distributed over the indole ring system, while the LUMO is often localized on the electron-withdrawing carbaldehyde group. researchgate.net DFT calculations are the standard method for determining the energies and spatial distributions of these frontier orbitals. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for an Indole Derivative This table is a hypothetical representation based on typical values for similar compounds and does not represent actual data for this compound.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Analysis of Chemical Descriptors and Quantum Chemical Parameters

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.net These quantum chemical parameters provide a more detailed picture of the molecule's behavior in chemical reactions.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A high value indicates greater stability. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily a molecule will undergo a chemical reaction. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ). researchgate.net

These parameters are instrumental in comparing the reactivity of different indole derivatives and predicting their chemical behavior. researchgate.net

Table 2: Representative Quantum Chemical Parameters This table is a hypothetical representation based on typical values for similar compounds and does not represent actual data for this compound.

| Parameter | Definition | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 1.80 |

| Electronegativity (χ) | (I+A)/2 | 4.15 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

| Chemical Softness (S) | 1/η | 0.43 |

| Electrophilicity Index (ω) | μ²/2η | 3.66 |

Conformational Analysis and Potential Energy Surfaces

While the indole ring itself is rigid and planar, substituents can rotate, leading to different conformers. For this compound, conformational analysis would primarily focus on the rotation of the ethyl group at the C5 position and the carbaldehyde group at the C3 position.

A Potential Energy Surface (PES) scan is performed computationally to explore the energy landscape associated with these rotations. nih.gov This involves systematically changing the dihedral angle of a specific bond (e.g., the C(indole)-C(aldehyde) bond) and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states). Studies on related structures, such as 1-(arylsulfonyl)indole molecules, have shown that rotational barriers can be calculated to understand conformational preferences. nih.gov

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. materialsciencejournal.org This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax). The results can help assign the nature of these transitions, such as π → π* or n → π*. nih.gov

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the peaks in IR and Raman spectra. By comparing the computed spectrum with an experimental one, researchers can confirm the molecular structure and assign specific vibrational modes to the observed peaks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. heteroletters.org Comparing these predicted shifts with experimental values is a standard method for structure verification. materialsciencejournal.org

For a novel or uncharacterized compound like this compound, these predictive methods are invaluable for confirming its synthesis and structure.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov

Indole derivatives are known to possess a wide range of biological activities, and docking simulations are frequently used to explore their interactions with protein active sites. researchgate.net For this compound, a docking study would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Placing the computationally optimized 3D structure of the indole derivative into the protein's binding site.

Using a scoring function to evaluate different binding poses and predict the binding affinity.

The results provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, guiding the design of more potent and selective molecules.

Biosynthetic Pathways and Natural Occurrence of Indole 3 Carbaldehyde and Its Analogues

Tryptophan Metabolism as a Precursor Route for Indole-3-carbaldehyde

The foundational molecule for the biosynthesis of indole-3-carbaldehyde (I3A) and its analogues is the amino acid L-tryptophan. wikipedia.orgekb.eg In both plants and microorganisms, tryptophan undergoes a series of metabolic conversions to yield a variety of indole (B1671886) derivatives. nih.govoup.com In plants, particularly in the family Brassicaceae, tryptophan is the starting point for the synthesis of numerous defense-related compounds, including indole glucosinolates and indolic phytoalexins. nih.gov

The initial step in this pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx). nih.govnih.govresearchgate.net This reaction is a critical branch point, directing tryptophan metabolism towards the production of defense compounds rather than primary metabolites like indole-3-acetic acid (IAA), a major plant hormone. nih.govnih.gov Following its formation, IAOx is further metabolized to indole-3-acetonitrile (B3204565) (IAN), which serves as a direct precursor for the synthesis of I3A and its corresponding acid, indole-3-carboxylic acid (ICOOH). nih.govnih.govresearchgate.net Parasitic plants of the genus Orobanche have been shown to metabolize L-tryptophan directly to indole-3-carboxaldehyde (B46971). oup.com

In the context of gut microbiota, dietary L-tryptophan is metabolized by various bacteria into several indole compounds, including I3A. nih.govwikipedia.org This microbial conversion is a key interface between diet, the microbiome, and host physiology.

Enzymatic Transformations Leading to Indole-3-carbaldehyde (e.g., Aldehyde Oxidases, Cytochrome P450)

A variety of enzymes catalyze the intricate steps of I3A biosynthesis. Among the most crucial are Cytochrome P450 monooxygenases (CYPs) and Aldehyde Oxidases (AOs). nih.govnih.gov

Cytochrome P450 Enzymes: Several CYP enzymes are integral to the early stages of the pathway. In Arabidopsis thaliana, CYP79B2 and CYP79B3 are responsible for the conversion of tryptophan to indole-3-acetaldoxime (IAOx). nih.gov This step is shared with the biosynthesis of camalexin, a well-known phytoalexin. nih.gov Further down the pathway, another P450 enzyme, CYP71B6, has been shown to efficiently convert indole-3-acetonitrile (IAN) into I3A and indole-3-carboxylic acid (ICOOH), releasing cyanide in the process. nih.govnih.gov Other P450 enzymes, such as CYP83B1 and CYP83A1, are also involved in the metabolism of IAOx, channeling it towards glucosinolate biosynthesis but also influencing the pool of precursors available for I3A synthesis. nih.gov

Aldehyde Oxidases (AOs): Aldehyde oxidases are molybdo-iron-flavo enzymes that catalyze the oxidation of various aldehydes. nih.gov In Arabidopsis, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in the oxidation of I3A to ICOOH. nih.govnih.gov While initially thought to be primarily involved in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from indole-3-acetaldehyde, studies have confirmed its role in the metabolism of I3A as part of the plant's defense response. nih.govnih.gov

The enzymatic conversion of indole-3-acetic acid (IAA) to I3A has also been reported, mediated by crude enzyme preparations from etiolated pea seedlings, suggesting alternative or catabolic pathways can also lead to I3A formation. ekb.egmedchemexpress.com

Table 1: Key Enzymes in the Biosynthesis of Indole-3-carbaldehyde and its Derivatives

| Enzyme Family | Specific Enzyme(s) | Substrate(s) | Product(s) | Organism/System |

| Cytochrome P450 | CYP79B2, CYP79B3 | Tryptophan | Indole-3-acetaldoxime (IAOx) | Arabidopsis thaliana |

| Cytochrome P450 | CYP71B6 | Indole-3-acetonitrile (IAN) | Indole-3-carbaldehyde (I3A), Indole-3-carboxylic acid (ICOOH) | Arabidopsis thaliana |

| Cytochrome P450 | CYP83B1, CYP83A1 | Indole-3-acetaldoxime (IAOx) | S-alkyl-thiohydroxymates | Arabidopsis thaliana |

| Aldehyde Oxidase | AAO1 | Indole-3-carbaldehyde (I3A) | Indole-3-carboxylic acid (ICOOH) | Arabidopsis thaliana |

Role of Microorganisms in Indole-3-carbaldehyde Biosynthesis

Microorganisms, particularly those residing in the mammalian gut, play a pivotal role in the production of I3A from dietary tryptophan. nih.govwikipedia.org This metabolic activity is a key example of the symbiotic relationship between the host and its microbiota. Species of the genus Lactobacillus are known to synthesize I3A from L-tryptophan. wikipedia.org Other bacteria, such as Escherichia coli, have also been shown to be involved in the biotransformation of L-tryptophan to I3A. ekb.egchemdad.comresearchgate.net

The production of I3A by gut bacteria is significant as this metabolite can interact with host receptors, such as the aryl hydrocarbon receptor (AhR), influencing intestinal immune function and mucosal reactivity. wikipedia.org The microbial catabolism of tryptophan leads to a diverse array of indole derivatives, with I3A being one of the key bioactive compounds produced. nih.govfrontiersin.org Recent research has also demonstrated that Bifidobacterium pseudolongum can convert tryptophan into I3A. nih.gov

Table 2: Microorganisms Involved in Indole-3-carbaldehyde Biosynthesis

| Microorganism | Substrate | Product | Environment |

| Lactobacillus species | L-Tryptophan | Indole-3-carbaldehyde | Human Gastrointestinal Tract |

| Escherichia coli | L-Tryptophan | Indole-3-carbaldehyde | Laboratory/Industrial Biotransformation |

| Bifidobacterium pseudolongum | Tryptophan | Indole-3-carbaldehyde | Rumen of Lambs |

| Chromobacterium violaceum | L-Tryptophan, Indole-3-carboxaldehyde | Indole-3-carboxylic acid | Soil/Water |

Natural Sources and Phytoalexin Derivations of Indole-3-carbaldehyde

Indole-3-carbaldehyde and its analogues are naturally found in a variety of plants, most notably in the Brassicaceae family (cruciferous plants). nih.gov In these plants, they function as phytoalexins, which are antimicrobial and often antioxidative compounds synthesized by plants in response to stress, such as pathogenic attack. nih.govekb.egchemdad.com

When cruciferous plants are challenged by pathogens, the biosynthesis of indolic secondary metabolites, including derivatives of I3A and ICOOH, is induced. nih.govnih.gov These compounds contribute to the plant's chemical defense arsenal. nih.gov For instance, in Arabidopsis thaliana, in addition to the primary phytoalexin camalexin, glucose conjugates of 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid accumulate upon treatment with silver nitrate, which mimics a pathogen attack. nih.gov I3A is also considered a key intermediate in the synthesis of more complex indole phytoalexins like cyclobrassinin. medchemexpress.comchemdad.comscbt.com

Beyond the Brassicaceae family, I3A has been identified in barley and tomato seedlings, as well as in cotton. thegoodscentscompany.com The compound is also a product of the fungal detoxification of other phytoalexins; for example, the enzyme brassinin (B1667508) oxidase from the fungus Leptosphaeria maculans converts the phytoalexin brassinin into I3A. ekb.egchemdad.com

Applications in Advanced Chemical Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Systems and Indole (B1671886) Alkaloids

Indole-3-carbaldehydes are fundamental precursors for the synthesis of diverse heterocyclic compounds and are considered key intermediates in the preparation of indole alkaloids. researchgate.netresearchgate.net The aldehyde group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of fused ring systems and complex side chains characteristic of many natural products. researchgate.net

The reactivity of the aldehyde allows for condensation reactions with various nucleophiles. For instance, reaction with thiosemicarbazide (B42300) can lead to thiosemicarbazone derivatives, which can be further cyclized to form complex heterocyclic systems containing thiazole (B1198619) and oxadiazole rings. heteroletters.org This approach highlights the modularity of using indole-3-carbaldehydes to build elaborate molecular frameworks.

Furthermore, the indole scaffold itself is the core of many alkaloids, a class of naturally occurring nitrogen-containing compounds with significant pharmacological activities. rsc.org Synthetic routes to indole alkaloids often involve the functionalization of a pre-existing indole ring. rsc.orgnih.gov Substituted indole-3-carbaldehydes like the 5-ethyl-2-methyl derivative serve as valuable starting points. The aldehyde can be transformed into various functional groups required for subsequent cyclization and annulation reactions to build the polycyclic structures of alkaloids such as tetrahydrocarbolines. nih.gov The ethyl group at the 5-position and the methyl group at the 2-position influence the electronic properties and steric environment of the indole ring, which can be exploited to control the regioselectivity of subsequent reactions and to modify the biological activity of the final alkaloid products.

Design and Synthesis of Novel Scaffolds via Derivatization of Indole-3-carbaldehyde

The derivatization of the indole-3-carbaldehyde scaffold is a powerful strategy for generating novel molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.net The aldehyde functional group is particularly amenable to a wide range of chemical transformations.

One common derivatization pathway involves condensation reactions to form Schiff bases and hydrazones. For example, reacting indole-3-carbaldehydes with hydrazides can yield N'-methylene-carbohydrazide derivatives. researchgate.net These reactions are typically straightforward and provide a means to link the indole core to other heterocyclic or functional moieties. mdpi.com Another important transformation is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. For instance, reaction with nitromethane (B149229) in the presence of ammonium (B1175870) acetate (B1210297) yields 3-(2-nitrovinyl)-1H-indole derivatives, which are versatile intermediates for further synthesis, including the preparation of tryptamine (B22526) analogs. derpharmachemica.com

These derivatization reactions enable the creation of diverse chemical libraries based on the indole scaffold. The specific substituents, such as the 5-ethyl and 2-methyl groups in 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde, provide additional points for diversification and can fine-tune the properties of the resulting molecules. This modular approach is central to the design of new compounds with tailored biological activities or material properties.

Exploration as Corrosion Inhibitors in Material Science

Indole derivatives have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netmdpi.com Their inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective film that impedes both anodic and cathodic corrosion reactions. researchgate.net The efficiency of indole-based inhibitors is influenced by the electronic structure of the molecule, including the presence of heteroatoms (nitrogen) and π-electrons in the aromatic system, which facilitate strong adsorption onto the metal surface. researchgate.netmdpi.com

Studies on indole-3-carbaldehyde and 2-methylindole (B41428) have demonstrated significant corrosion inhibition efficiency. researchgate.net The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net The presence of the aldehyde group in indole-3-carbaldehyde contributes to its effectiveness. Quantum chemical calculations have suggested that a more positively charged benzene (B151609) ring in the indole structure can lead to stronger adsorption on the metal surface. researchgate.net

While this compound has not been specifically tested, its structural features suggest it would be a promising candidate. The ethyl and methyl groups are electron-donating, which would increase the electron density on the indole ring system, potentially enhancing its adsorption onto the metal surface and thereby increasing its inhibition efficiency. The table below summarizes findings for related indole derivatives.

| Compound | Concentration (mM) | Corrosion Inhibition Efficiency (%) | Medium | Method | Reference |

|---|---|---|---|---|---|

| Indole-3-carbaldehyde | 1 | 95 | 1 M HCl | EIS | researchgate.net |

| 2-Methylindole | 1 | 94 | 1 M HCl | EIS | researchgate.net |

| 5-Chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | 1 | 91 | 1 M H3PO4 | Weight Loss | researchgate.net |

Precursors for Specialized Organic Materials and Functional Molecules

The unique chemical structure of this compound makes it a valuable precursor for the synthesis of specialized organic materials and functional molecules. The indole nucleus is an electron-rich aromatic system with interesting photophysical and electronic properties, making it a desirable component in materials designed for electronic and optical applications.

The aldehyde functionality allows for the incorporation of the indole moiety into larger conjugated systems. Through reactions like Wittig or Horner-Wadsworth-Emmons olefination, the aldehyde can be converted into a vinyl group, extending the π-conjugation of the molecule. This is a key strategy in the development of organic dyes, fluorescent probes, and materials for organic electronics. chemimpex.com For example, 5-fluoro-3-methyl-1H-indole-2-carbaldehyde is used to create fluorescent probes for biological imaging. chemimpex.com

Furthermore, the condensation of the aldehyde with various aromatic or heterocyclic amines can produce Schiff bases (imines) with extended π-systems. These materials often exhibit properties such as liquid crystallinity, photochromism, or non-linear optical activity, making them suitable for advanced material applications. The ethyl and methyl substituents on the indole ring can enhance the solubility and processability of these materials in common organic solvents, which is a crucial aspect for their practical application in devices.

Future Research Directions and Unexplored Avenues for 5 Ethyl 2 Methyl 1h Indole 3 Carbaldehyde

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and materials science, with indole-3-carbaldehyde derivatives serving as crucial intermediates for a vast array of complex molecules. researchgate.netrsc.org While the parent compound and its simpler analogues have been extensively studied, 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde represents a specific structure whose full potential remains largely untapped. The unique electronic and steric contributions of the ethyl group at the 5-position and the methyl group at the 2-position warrant a dedicated exploration of its chemistry and applications. This article outlines promising future research directions aimed at unlocking the potential of this specific indole derivative.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental spectral data?

- DFT Refinement : Optimize molecular geometry using B3LYP/6-31G(d) basis sets and compare simulated NMR shifts with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO-d₆) .

- Error Analysis : Quantify deviations in coupling constants (J values) to identify conformational flexibility or paramagnetic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.